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Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181

This guide provides a comparative overview of molecular docking studies involving 4-
methylquinoline analogues and their interactions with various protein targets. The information
is intended for researchers, scientists, and professionals in the field of drug development to
facilitate the understanding of the therapeutic potential of this chemical scaffold.

Data Summary of Docking Studies

The following table summarizes the docking scores and binding affinities of various 4-
methylquinoline and closely related quinoline derivatives against a range of protein targets.
Lower docking scores generally indicate a higher predicted binding affinity.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b147181?utm_src=pdf-interest
https://www.benchchem.com/product/b147181?utm_src=pdf-body
https://www.benchchem.com/product/b147181?utm_src=pdf-body
https://www.benchchem.com/product/b147181?utm_src=pdf-body
https://www.benchchem.com/product/b147181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound ] Docking Score o
Target Protein PDB ID Key Findings
Class (kcal/mol)
Compound
exhibited strong
Quinoline HIV Reverse binding affinity,
o _ 412P -10.675 . .
Derivative Transcriptase with interactions
at the allosteric
site.[1][2]
. o Synthesized
Mycobacterium Not explicitly
] compounds
4- tuberculosis stated, but )
o . displayed
Methylquinoline Inositol-3- 1gro compounds i )
o potential as anti-
Derivatives phosphate showed "good
o tubercular
synthase binding scores".
agents.[3]
o Compound 4f
Not explicitly
] demonstrated
] Epidermal stated, but o
Substituted significant
o Growth Factor -~ showed strong ]
Quinoline Not Specified o cytotoxic effects
o Receptor inhibition (IC50 = )
Derivative (4f) against A549 and
(EGFR) 0.015 + 0.001
MCF7 cancer
HM).
cells.[4]
Not explicitly
Compound 4c¢
stated, but
i showed potent
o Tubulin successfully o ]
Quinoline . n o ) antiproliferative
o (Colchicine Not Specified inhibited tubulin o )
Derivative (4c) o ) o activity against
Binding Site) polymerization )
various cancer
(IC50=17+0.3 _
cell lines.[5]
HM).

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/pdf/Docking_Studies_of_Isoquinoline_Derivatives_with_Protein_Targets_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7772092/
https://www.researchgate.net/publication/305905622_DESIGN_SYNTHESIS_MOLECULAR_DOCKING_OF_NOVEL_4-_METHYL_QUINOLINE_DERIVATIVES_EVALUATION_OF_ANTI-_MICROBIAL_ANTI-TUBERCULAR_ACTIVITIES
https://pubmed.ncbi.nlm.nih.gov/40838769/
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04371e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

4-[(Quinolin-4-
yl)amino]benzam
ide Derivative
(GO7)

Influenza Virus
RNA Polymerase
(PA-PB1)

Not Specified

Not explicitly
stated, but
showed
significant anti-
influenza activity
(EC50=11.38

Compound GO7
was identified as
a promising anti-
influenza agent.

[6]

Quinoline/Thiazin
an-4-one Hybrid
(7e)

S. aureus Murb

Protein
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MRSA than the
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Experimental Protocols

The following sections detail the generalized methodologies employed in the cited docking

studies.

Protein Preparation

» Retrieval of Protein Structure: The three-dimensional crystallographic structure of the target

protein is downloaded from the Protein Data Bank (PDB).

o Preparation of the Protein: The protein structure is prepared for docking by removing water

molecules, ligands, and any co-factors. Hydrogen atoms are added to the protein, and

charges are assigned. The protein structure is then minimized to relieve any steric clashes.

Ligand Preparation

e 2D Structure Drawing and 3D Conversion: The two-dimensional structures of the 4-

methylquinoline analogues are drawn using a chemical drawing tool. These 2D structures

are then converted into three-dimensional models.

o Energy Minimization: The 3D structures of the ligands are subjected to energy minimization

using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[1]
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Molecular Docking

o Grid Generation: A grid box is defined around the active site of the target protein.[1] The size
and center of the grid are set to encompass the binding pocket.

e Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.
[10] The program explores various possible conformations of the ligand within the defined
active site and calculates the binding affinity for each conformation.

e Analysis of Results: The docking results are analyzed to identify the best-docked poses
based on the docking scores.[1] The interactions between the ligand and the amino acid
residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions,
are visualized and analyzed.[1]

Visualizations
Experimental Workflow for Comparative Docking
Studies

The following diagram illustrates the typical workflow for a comparative molecular docking
study.
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Caption: Workflow of a comparative molecular docking study.

EGFR Signaling Pathway Inhibition by Quinoline
Derivatives

The diagram below depicts a simplified representation of the Epidermal Growth Factor
Receptor (EGFR) signaling pathway and its inhibition by quinoline derivatives, a common
mechanism of action for anticancer agents.
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Caption: Inhibition of the EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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